(E,E)-8,10-dodecadienyl acetate

Descripción

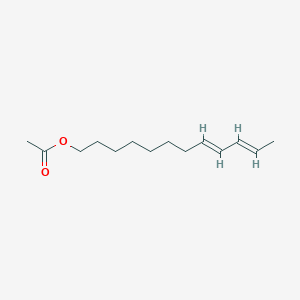

Structure

3D Structure

Propiedades

IUPAC Name |

[(8E,10E)-dodeca-8,10-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3+,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKDSWPSEFZZOZ-VNKDHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90896853 | |

| Record name | (8E,10E)-Dodecadienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53880-51-6 | |

| Record name | (E,E)-8,10-Dodecadienyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53880-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8,10-Dodecadien-1-ol, 1-acetate, (8E,10E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053880516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,10-Dodecadien-1-ol, 1-acetate, (8E,10E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (8E,10E)-Dodecadienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8E,10E)-dodeca-8,10-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Activity of (E,E)-8,10-Dodecadienyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,E)-8,10-dodecadienyl acetate (B1210297) is a semiochemical that plays a significant role in the chemical ecology of several lepidopteran species. Primarily recognized as a behavioral antagonist of the codling moth, Cydia pomonella, a major agricultural pest, this compound interferes with the moth's sex pheromone communication. Its biological activity is centered on the modulation of olfactory responses, leading to the disruption of mating behaviors. This technical guide provides an in-depth analysis of the biological activity of (E,E)-8,10-dodecadienyl acetate, including its mechanism of action at the neuronal level, quantitative behavioral data, and detailed experimental protocols for its characterization.

Introduction

This compound is an isomer of the sex pheromone components of various moth species. In the context of the codling moth, Cydia pomonella, it acts as a behavioral antagonist to the main sex pheromone component, (E,E)-8,10-dodecadien-1-ol (codlemone)[1]. The application of this and similar antagonistic compounds is a cornerstone of mating disruption strategies in integrated pest management. Understanding the precise biological activity and the underlying molecular and neuronal mechanisms is crucial for the development of more effective and specific pest control agents. This guide synthesizes the current knowledge on this compound, with a focus on its effects on C. pomonella.

Mechanism of Action

The biological activity of this compound is initiated upon its detection by the olfactory system of the male moth. The current evidence points towards a competitive interaction at the peripheral olfactory neuron level.

2.1. Olfactory Sensory Neuron Response

Single sensillum recording (SSR) studies on C. pomonella have revealed that the most abundant type of olfactory sensory neuron (OSN), which is highly sensitive to the primary pheromone component, codlemone, also responds to this compound[1]. Cross-adaptation experiments have confirmed that both the pheromone and its acetate antagonist are detected by the same receptor neuron type[1]. This suggests that the antagonistic effect likely arises from the competitive binding of this compound to the same olfactory receptor (OR) as codlemone, or at least its detection by the same neuron, leading to a "jamming" of the pheromone signal. While the specific receptor has not been definitively isolated and characterized, one candidate in the codling moth is CpomOR6a, which has been shown to respond to various acetate compounds[2].

2.2. Signaling Pathway

Upon binding of an odorant molecule, such as a pheromone or its antagonist, to an olfactory receptor on the surface of an OSN, a signal transduction cascade is initiated. In insects, this can involve both ionotropic and metabotropic pathways. The binding of the ligand to the OR-Orco (odorant receptor co-receptor) complex can directly open an ion channel, leading to depolarization of the neuron. Alternatively, a G-protein coupled pathway can be activated, leading to the production of second messengers and subsequent ion channel opening. Given that this compound competes at the neuron level with codlemone, it likely interferes with the normal signaling cascade initiated by the pheromone, altering the pattern of action potentials sent to the antennal lobe of the moth's brain.

Quantitative Data Presentation

The primary biological effect of this compound on C. pomonella is the disruption of the male's flight behavior towards a pheromone source. The following tables summarize quantitative data from wind tunnel experiments conducted by El-Sayed et al., where the main pheromone component, codlemone (E8,E10-12OH), was released at a constant rate of 10 pg/min, and this compound (E8,E10-12Ac) was added at different rates.

Table 1: Effect of this compound on Male Codling Moth Attraction

| Release Rate of E8,E10-12Ac (pg/min) | Ratio of E8,E10-12Ac to Codlemone (%) | % Males Taking Flight | % Males Flying Upwind | % Males Reaching Source | % Males Contacting Source |

| 0 | 0 | 95 | 90 | 85 | 80 |

| 0.1 | 1 | 92 | 88 | 83 | 78 |

| 0.5 | 5 | 85 | 75 | 65 | 55 |

| 2 | 20 | 70 | 55 | 40 | 30 |

| 10 | 100 | 50 | 30 | 15 | 10* |

* Indicates a significant reduction in male response compared to codlemone alone.

Table 2: Effect of this compound on Male Codling Moth Flight Parameters

| Release Rate of E8,E10-12Ac (pg/min) | Ratio of E8,E10-12Ac to Codlemone (%) | Flight Speed (cm/s) | Angular Velocity (deg/s) | Track Angle (deg) | Drift Angle (deg) |

| 0 | 0 | 45 | 120 | 25 | 15 |

| 0.1 | 1 | 43 | 125 | 28 | 18 |

| 0.5 | 5 | 35 | 140 | 35 | 25 |

| 2 | 20 | 28 | 160 | 45 | 35 |

| 10 | 100 | 20 | 180 | 55 | 45 |

* Indicates a significant difference in flight parameter compared to codlemone alone.

Experimental Protocols

The characterization of the biological activity of this compound involves several key experimental techniques.

4.1. Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect antenna to a volatile compound.

-

Insect Preparation: An adult male moth is immobilized, often in a pipette tip, with its head and one antenna exposed.

-

Electrode Placement: A reference electrode (Ag/AgCl) is inserted into the head or thorax. The recording electrode is placed in contact with the distal end of the antenna, often with the aid of a conductive gel.

-

Stimulus Delivery: A solution of this compound in a solvent like hexane (B92381) is applied to filter paper inside a Pasteur pipette. A purified, humidified air stream is continuously passed over the antenna. Puffs of air from the stimulus pipette are introduced into this continuous stream.

-

Data Acquisition: The voltage difference between the electrodes is amplified and recorded. The amplitude of the negative deflection following a stimulus puff is measured as the EAG response. A dose-response curve can be generated by testing a range of concentrations.

References

The Biosynthesis of (E,E)-8,10-dodecadienyl Acetate: A Technical Guide

Abstract

(E,E)-8,10-dodecadienyl acetate (B1210297) is a critical sex pheromone component for several insect species, most notably the codling moth, Cydia pomonella, a significant agricultural pest.[1][2] Understanding its biosynthetic pathway is paramount for developing novel, environmentally benign pest management strategies, such as mating disruption and the bio-production of pheromones in plant or microbial factories.[1][3][4] This technical guide provides an in-depth overview of the core biosynthetic pathway, detailed experimental protocols for its elucidation, and a summary of the key enzymes involved. The pathway primarily involves the modification of a common fatty acid precursor through a series of desaturation, reduction, and acetylation steps, orchestrated by specialized enzymes within the insect's pheromone gland.

Core Biosynthetic Pathway

The biosynthesis of (E,E)-8,10-dodecadienyl acetate originates from standard fatty acid metabolism and is completed through a specialized, terminal pathway in the pheromone gland. The primary precursor is dodecanoic acid (lauric acid), a C12 saturated fatty acid. The key steps are outlined below.

-

Desaturation: The pivotal step in creating the conjugated diene system is catalyzed by a bifunctional Δ9 desaturase.[3] In the codling moth, Cydia pomonella, this enzyme, Cpo_CPRQ, introduces two double bonds into dodecanoic acid to form (E,E)-8,10-dodecadienoic acid.[3] This unique desaturase is responsible for generating the specific E,E configuration of the conjugated double bonds.[3][5]

-

Reduction: The resulting di-unsaturated fatty acid (in its acyl-CoA form) is then reduced to the corresponding alcohol, (E,E)-8,10-dodecadienol. This reaction is carried out by a fatty acyl-CoA reductase (FAR). While multiple FAR candidates are often identified through transcriptome analysis of pheromone glands, specific reductases with high specificity for the pheromone precursor are essential for the pathway.[6][7]

-

Acetylation: The final step is the esterification of the alcohol to form the acetate ester. This reaction is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (ATF). This enzyme transfers an acetyl group from acetyl-CoA to the terminal hydroxyl group of (E,E)-8,10-dodecadienol, yielding the final active pheromone component, this compound.

Caption: Biosynthetic pathway of this compound.

Key Enzymes and Quantitative Data

The precise regulation and efficiency of pheromone biosynthesis are dictated by the enzymes involved. While extensive kinetic data is often proprietary or yet to be fully characterized for every species, functional assays provide crucial insights into their roles.

| Enzyme Category | Example Gene/Enzyme | Substrate(s) | Product(s) | Insect Model | Reference(s) |

| Bifunctional Desaturase | Cpo_CPRQ | Dodecanoic acid (12:Acid) | (E,E)-8,10-dodecadienoic acid | Cydia pomonella | [3][5] |

| Fatty Acyl Reductase (FAR) | (Candidate Genes) | (E,E)-8,10-dodecadienoyl-CoA | (E,E)-8,10-dodecadienol | Lepidoptera | [6][7] |

| Acetyltransferase (ATF) | (Candidate Genes) | (E,E)-8,10-dodecadienol, Acetyl-CoA | This compound | Lepidoptera | [8] |

Experimental Protocols

Elucidating the biosynthetic pathway of insect pheromones involves a multi-disciplinary approach combining molecular biology, biochemistry, and analytical chemistry.

Caption: Experimental workflow for pheromone biosynthesis research.

Pheromone Gland Extraction and Analysis

This initial phase confirms the identity of the pheromone components.

-

Insect Rearing and Gland Dissection: Rear insects under controlled conditions. During the scotophase (dark period) when pheromone production is typically highest, dissect the terminal abdominal segments containing the pheromone gland from female moths.

-

Extraction: Immediately place glands (e.g., 5 glands pooled) into a vial containing a small volume (e.g., 20-50 µL) of a non-polar solvent like hexane.[5] Agitate gently for several minutes.

-

Analysis by GC-MS and GC-EAD:

-

GC-MS (Gas Chromatography-Mass Spectrometry): Inject the extract to separate and identify the chemical compounds by comparing their mass spectra and retention times to synthetic standards.[9]

-

GC-EAD (Gas Chromatography-Electroantennographic Detection): Simultaneously run the extract on a GC column where the effluent is split between a standard detector (FID) and a male moth's antenna. Peaks that elicit an electrical response from the antenna are identified as biologically active components.[10]

-

Transcriptome Analysis and Gene Identification

This step identifies the genes encoding the biosynthetic enzymes.

-

RNA Extraction: Dissect multiple pheromone glands and immediately extract total RNA using a suitable kit to preserve mRNA integrity.

-

RNA-Seq: Prepare a cDNA library from the extracted RNA and perform high-throughput sequencing (e.g., on an Illumina platform).

-

Bioinformatic Analysis: Assemble the sequence reads into a transcriptome. Identify candidate genes by searching for sequences with homology to known fatty acid desaturases, reductases, and acetyltransferases from other insect species.[6][7]

Heterologous Expression and Functional Assays

This is the definitive step to confirm the function of candidate genes.

-

Gene Cloning: Synthesize or PCR-amplify the full-length coding sequences of candidate genes and clone them into an appropriate expression vector (e.g., for yeast, Saccharomyces cerevisiae, or insect cells, Sf9).[6][7]

-

Heterologous Expression: Transform the expression constructs into the host cells.

-

Functional Assay (Yeast):

-

Culture the transformed yeast in a medium supplemented with a potential precursor fatty acid (e.g., dodecanoic acid).[6]

-

After incubation, extract the fatty acids/alcohols from the yeast culture.

-

Analyze the extracts by GC-MS to identify the novel products formed by the expressed enzyme. Compare these to control yeast strains containing an empty vector.[3]

-

In Vivo Pathway Confirmation

Deuterium labeling experiments can trace the metabolic fate of precursors within the living insect.

-

Precursor Preparation: Synthesize and dissolve deuterium-labeled fatty acid precursors (e.g., D3-dodecanoic acid) in a carrier solvent like dimethylsulfoxide (DMSO).[5]

-

Topical Application: Apply a small amount (e.g., 0.4 µL) of the labeled precursor solution directly onto the pheromone gland of a female moth.[5]

-

Incubation and Extraction: Allow the insect to metabolize the precursor for a set time (e.g., 1 hour).[5]

-

Analysis: Excise the gland, extract the contents, and analyze by GC-MS. The incorporation of deuterium into the final pheromone product confirms its role as a precursor in the biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound in insects like the codling moth is a highly specific and efficient pathway, reliant on a key bifunctional desaturase and subsequent reduction and acetylation steps. The methodologies outlined here provide a robust framework for identifying and characterizing the enzymes involved in this and other insect pheromone pathways. Future research will likely focus on the regulatory mechanisms controlling gene expression in the pheromone gland and the potential for engineering these pathways in heterologous systems for the sustainable, large-scale production of pheromones for agricultural use.[3][4] This "green chemistry" approach holds significant promise for the future of pest management.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Codling moth management and chemical ecology. | Semantic Scholar [semanticscholar.org]

- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 4. plantae.org [plantae.org]

- 5. d-nb.info [d-nb.info]

- 6. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Evidence for (E,Z)-8,10-dodecadienyl acetate as the major component of the sex pheromone of the eastern pine seedworm,Cydia toreuta (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties of (E,E)-8,10-dodecadienyl acetate

An In-depth Technical Guide to (E,E)-8,10-Dodecadienyl Acetate (B1210297)

Abstract

(E,E)-8,10-dodecadienyl acetate is a significant chemical compound, primarily recognized for its role as an insect pheromone.[1][2] It is a key component in the sex pheromone blend of several moth species, including the codling moth (Cydia pomonella) and the pine shoot moth (Rhyacionia rigidana).[2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, biological role, and the experimental protocols used for its analysis and characterization. The information is intended for researchers, scientists, and professionals in drug development and pest management.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its synthesis, handling, and analytical characterization.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | [(8E,10E)-dodeca-8,10-dienyl] acetate | [1] |

| Synonyms | (E,E)-8,10-Dodecadien-1-ol acetate, Codlemone acetate | [5] |

| CAS Number | 53880-51-6 | [1] |

| Molecular Formula | C₁₄H₂₄O₂ | [1][6] |

| Molecular Weight | 224.34 g/mol | [1][6] |

| Density | 0.896 g/cm³ | [1][5] |

| Boiling Point | 160-161 °C at 2 Torr | [5] |

| Flash Point | 105.8 °C | [1] |

| Refractive Index | 1.461 | [5] |

| Storage Conditions | -20°C |[5] |

Table 2: Computed Chemical Properties

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 4.4 | [1][6] |

| Topological Polar Surface Area | 26.3 Ų | [1][6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [1][6] |

| Rotatable Bond Count | 10 | [1][6] |

| Complexity | 217 |[6] |

Biological Role and Activity

This compound is the acetate ester of (E,E)-8,10-dodecadien-1-ol, the latter being a well-established primary component of the codling moth's sex pheromone.[4][7] This class of compounds is crucial for chemical communication, specifically for attracting males for mating. The biological activity of this pheromone and its analogs is often evaluated using electrophysiological techniques like electroantennography (EAG), which measures the response of insect antennae to volatile compounds.[7]

Biosynthesis Pathway

The biosynthesis of the related pheromone alcohol, (E,E)-8,10-dodecadienol, in the codling moth (Cydia pomonella) has been studied.[8] The process begins with common fatty acids and involves a series of enzymatic modifications.

The proposed biosynthetic pathway is as follows:

-

Chain Shortening : Palmitic acid (a 16-carbon saturated fatty acid) undergoes β-oxidation to form dodecanoic acid (a 12-carbon fatty acid).[8]

-

Desaturation : An E9-desaturase enzyme introduces a double bond at the 9th position of dodecanoic acid, creating an (E)-9-dodecenoic acid intermediate.[8]

-

Conjugation : This intermediate is then converted into a conjugated diene system.[8]

-

Reduction : The resulting carboxylic acid is reduced to the final alcohol, (E,E)-8,10-dodecadien-1-ol.[8]

-

Acetylation : The alcohol is subsequently acetylated to form this compound.

Caption: Proposed biosynthesis of this compound.

Experimental Protocols

Gas Chromatography/Mass Spectrometry (GC/MS) Analysis

GC/MS is a primary technique for the identification and quantification of pheromone components in extracts from insect glands.[8][9]

-

Sample Preparation : Pheromone glands are extracted with a suitable solvent (e.g., a nonpolar organic solvent).

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer.

-

Carrier Gas : Helium, with an average velocity of 33 cm/sec.[9]

-

Injector : Splitless mode, set at 250 °C.[9]

-

Column and Temperature Program :

-

Detection : Mass spectrometry is used for detection, often in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes.[9]

Caption: Workflow for the analysis of insect pheromones using GC/MS.

Electrophysiological Analysis (EAG)

EAG is used to screen the biological activity of pheromone components and their analogs by measuring electrical potentials from an insect's antenna.[7]

-

Antenna Preparation : An antenna is excised from a male moth and mounted between two electrodes.

-

Stimulus Delivery : A purified air stream is passed over the antenna. Puffs of this air containing a known concentration of the test compound (e.g., this compound) are delivered to the preparation.

-

Signal Recording : The change in electrical potential (depolarization) across the antenna is recorded. The amplitude of this response corresponds to the sensitivity of the antennal receptors to the specific compound.

-

Cross-Adaptation : To determine if different compounds are detected by the same receptor neurons, cross-adaptation experiments can be performed. The antenna is continuously exposed to one compound (the adapting stimulus) while being tested with another. A reduced response to the second compound suggests they share a common receptor pathway.[7]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) : ¹³C-NMR data is available for this compound. The spectra are typically recorded in a deuterated solvent like CDCl₃ with Tetramethylsilane (TMS) as the standard.[10]

-

Mass Spectrometry (MS) : The electron impact (EI) mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint for identification, especially when coupled with gas chromatography.[8]

Synthesis and Purification

The synthesis of (E,E)-8,10-dodecadien-1-ol and its subsequent acetylation is well-documented in chemical literature, often involving stereoselective methods to ensure the correct (E,E) geometry of the double bonds, which is critical for biological activity.[11] Following synthesis, purification is essential to remove isomers that can inhibit the biological response.[12] High-Performance Liquid Chromatography (HPLC) is a common method for purifying the final product to achieve high isomeric purity.[12] The purity is then typically verified by capillary gas chromatography.[12]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. E,E-8,10-DODECADIEN-1-YL ACETATE | 53880-51-6 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sex Pheromones: (E,E)-8,10-Dodecadien-1-ol in the Codling Moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Dodeca-8,10-dien-1-yl acetate | C14H24O2 | CID 93292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. The Pherobase Synthesis - E8E10-12OH | C12H22O [pherobase.com]

- 12. researchgate.net [researchgate.net]

The Codling Moth Sex Pheromone: A Technical Guide to its Core Components and Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the sex pheromone components of the codling moth, Cydia pomonella, a significant pest in pome fruit orchards worldwide. Tailored for researchers, scientists, and professionals in pest management and drug development, this document details the chemical composition, biosynthetic and signaling pathways, and the experimental protocols essential for its study.

Core Pheromone Components

The female codling moth produces a complex blend of volatile compounds to attract males for mating. The primary and most abundant component is (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone .[1] While codlemone is the major attractant, the full behavioral response in males is modulated by a suite of minor components present in the pheromone gland. These compounds, though found in much lower concentrations, play critical roles in synergizing or, in some cases, antagonizing the male response, ensuring species-specific communication.

Analysis of pheromone gland extracts has identified several key minor components, including saturated and unsaturated alcohols, aldehydes, and acetates.[2] The precise ratio of these compounds is crucial for optimal male attraction and mating behavior.

Data Presentation: Quantitative Analysis of Pheromone Gland Components

The following table summarizes the principal components identified in the female C. pomonella pheromone gland and their relative abundance. The data highlights the dominance of codlemone and the trace amounts of other behaviorally significant compounds.

| Compound Name | Abbreviation | Chemical Formula | Relative Amount (%) | Role |

| (E,E)-8,10-Dodecadien-1-ol | E8,E10-12:OH (Codlemone) | C₁₂H₂₂O | 100 (normalized) | Primary Attractant |

| Dodecan-1-ol | 12:OH | C₁₂H₂₆O | ~5-60 | Synergist |

| (E)-9-Dodecen-1-ol | E9-12:OH | C₁₂H₂₄O | ~1-10 | Biosynthetic Precursor |

| (E,Z)-8,10-Dodecadien-1-ol | E8,Z10-12:OH | C₁₂H₂₂O | ~3 | Synergist/Modulator |

| (E,E)-8,10-Dodecadienal | E8,E10-12:Al | C₁₂H₂₀O | ~2-18 | Modulator |

| (E,E)-8,10-Dodecadienyl acetate | E8,E10-12:Ac | C₁₄H₂₄O₂ | ~0.01[2][3] | Synergist at low ratios, Antagonist at high ratios[3] |

Note: Relative amounts can show significant variation between different codling moth populations.

Biosynthetic and Signaling Pathways

Codlemone Biosynthesis Pathway

The biosynthesis of codlemone in the pheromone gland is a multi-step enzymatic process starting from a common fatty acid precursor, palmitic acid (C16). The pathway involves chain-shortening, a series of unique desaturation steps, and a final reduction. A key bifunctional desaturase, Cpo_CPRQ, is pivotal, catalyzing two consecutive steps.[4]

The process begins with the formation of lauric acyl (C12) from palmitic acyl (C16) via beta-oxidation. A desaturation step then introduces an E9 double bond. The resulting monoene is further desaturated to create the E8,E10 conjugated diene system. Finally, a fatty acyl-CoA reductase converts the dienoic fatty acyl precursor into the final alcohol, codlemone.

Pheromone Signal Transduction Pathway

The detection of pheromone components by the male moth occurs in specialized olfactory sensory neurons (OSNs) located within long sensilla trichodea on the antennae. The signal transduction cascade is initiated when pheromone molecules enter the sensillum lymph and bind to a Pheromone-Binding Protein (PBP). This complex shuttles the hydrophobic pheromone to an Odorant Receptor (OR) complex on the dendritic membrane of the OSN. The insect OR is a heteromeric complex, typically consisting of a specific, ligand-binding OR protein and a highly conserved co-receptor, Orco. Upon ligand binding, this complex forms a non-selective cation channel, leading to the depolarization of the neuron and the generation of an action potential that is sent to the brain.

Experimental Protocols

The identification and analysis of codling moth sex pheromone components rely on a combination of precise micro-analytical and behavioral techniques. The following protocols outline the key methodologies.

Pheromone Gland Extraction

This protocol describes the standard method for obtaining pheromone extracts from female moths for chemical analysis.

-

Moth Preparation : Use 2- to 3-day-old virgin female C. pomonella. Moths should be synchronized to a specific photoperiod (e.g., 17:7 L:D).

-

Timing : Dissections should be performed 1-2 hours into the scotophase (dark period), which corresponds to the peak time of female "calling" behavior and pheromone production.

-

Dissection : Anesthetize a female moth by chilling. Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland using fine forceps and microscissors.

-

Extraction : Immediately place the excised glands (typically 5-10 glands are pooled per sample) into a 1.5 mL glass vial containing 50 µL of high-purity n-heptane.[4]

-

Incubation : Allow the glands to extract for 30 minutes at room temperature.[4]

-

Storage : Carefully remove the gland tissue from the vial. The resulting heptane (B126788) extract, containing the pheromone components, can then be concentrated under a gentle stream of nitrogen if necessary and stored at -20°C prior to analysis.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that simultaneously separates the chemical components of an extract and measures the biological response of a moth's antenna to each component as it elutes from the GC column.

-

Instrumentation : An Agilent 7890 Gas Chromatograph (or equivalent) equipped with a flame ionization detector (FID) and an electroantennographic detector (EAD) is used.[4]

-

GC Column : A polar capillary column, such as an HP-INNOWax (30 m x 0.25 mm, 0.25 µm film thickness), is typically used for separating the pheromone components.[4]

-

Gas Flow : Use hydrogen as the carrier gas with a constant flow of approximately 1.8 mL/min. The column effluent is split 1:1, with half directed to the FID and the other half to the EAD preparation.[4]

-

Antenna Preparation : A male codling moth antenna is carefully excised at the base and mounted between two glass capillary electrodes filled with a saline solution (e.g., Kaissling solution). The electrodes are connected to a high-impedance amplifier.

-

Analysis : Inject 1-2 µL of the pheromone gland extract into the GC. The FID records the chemical profile, while the EAD records depolarizations of the antenna, which appear as peaks in the electroantennogram. Physiologically active compounds are identified by aligning the peaks from the FID and EAD chromatograms.

Wind Tunnel Behavioral Assay

Wind tunnel assays are used to quantify the behavioral response of male moths to specific pheromone components or blends in a controlled environment that simulates natural conditions.

-

Wind Tunnel Setup : Use a glass or plexiglass wind tunnel (e.g., 2.5m x 1m x 1m) with charcoal-filtered air moving at a constant velocity (e.g., 30 cm/s). Illumination should be controlled, typically using dim red light to simulate crepuscular conditions.

-

Moth Conditioning : Use 2- to 3-day-old virgin male moths. Prior to testing, condition the moths by placing them in complete darkness for at least 30 minutes.[5]

-

Odor Source : Load a red rubber septum or other dispenser with a precise amount of the synthetic pheromone or blend dissolved in a solvent like heptane. Place the dispenser at the upwind end of the tunnel.

-

Moth Release : Introduce a single male moth onto a release platform at the downwind end of the tunnel.[5]

-

Observation : Record the male's behavior for a set period (e.g., 3-6 minutes).[4][5] Key behaviors to score include activation, taking flight, upwind flight (orientation), and contact with the source.

-

Data Analysis : The proportion of males completing the full sequence of behaviors (i.e., reaching the source) is used to compare the attractiveness of different chemical treatments. Statistical analysis is typically performed using a Chi-square test.[4]

Integrated Experimental Workflow

The protocols described above are integrated into a logical workflow for the comprehensive analysis of the codling moth sex pheromone. This workflow begins with the collection of the raw biological material and proceeds through chemical identification to behavioral validation.

References

- 1. Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 5. scispace.com [scispace.com]

Electrophysiological Response to (E,E)-8,10-Dodecadienyl Acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-8,10-dodecadienyl acetate (B1210297) is a key semiochemical involved in the chemical communication of numerous insect species, most notably as a component of the sex pheromone of the codling moth, Cydia pomonella. Understanding the electrophysiological response to this compound is crucial for deciphering the mechanisms of insect olfaction and for the development of novel, targeted pest management strategies. This technical guide provides a comprehensive overview of the electrophysiological techniques used to study this response, detailed experimental protocols, quantitative data, and the underlying signaling pathways.

Core Concepts in Insect Olfaction

Insect olfaction is a highly sensitive and specific process that begins with the detection of volatile molecules by olfactory sensory neurons (OSNs) housed within hair-like structures called sensilla on the antennae. The binding of an odorant molecule to specific olfactory receptors (ORs) on the dendritic membrane of an OSN triggers a signal transduction cascade, leading to the generation of action potentials. The frequency and pattern of these action potentials encode information about the identity and concentration of the odorant, which is then relayed to the antennal lobe of the brain for processing.

Experimental Protocols

The primary techniques for studying the electrophysiological response to volatile compounds in insects are Electroantennography (EAG) and Single Sensillum Recording (SSR).

Electroantennography (EAG)

EAG measures the summed potential of all responding OSNs on an insect's antenna, providing a general overview of its olfactory sensitivity to a specific compound.

Methodology:

-

Insect Preparation: An adult moth is immobilized, often by securing it in a pipette tip with only its head and antennae exposed.

-

Antenna Excision (Optional): For some preparations, an antenna is carefully excised at its base.

-

Electrode Placement: Two glass capillary electrodes filled with a conductive solution (e.g., Ringer's solution) are used. The reference electrode is inserted into the head or the base of the antenna, while the recording electrode is brought into contact with the distal tip of the antenna.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air carrying a known concentration of (E,E)-8,10-dodecadienyl acetate is injected into the continuous airstream for a defined duration (e.g., 0.5 seconds).

-

Recording: The change in the electrical potential between the two electrodes (the EAG response) is amplified, recorded, and analyzed. The amplitude of the negative deflection is proportional to the number of responding OSNs.

Single Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual OSNs within a single sensillum, providing detailed information about the specificity and sensitivity of individual olfactory receptors.

Methodology:

-

Insect Preparation: The insect is immobilized as in the EAG preparation, ensuring the antennae are stable.

-

Electrode Placement: A sharp, tungsten microelectrode (the recording electrode) is carefully inserted through the cuticle at the base of a single olfactory sensillum to make contact with the sensillum lymph. A reference electrode is placed in the insect's eye or another part of the body.

-

Stimulus Delivery: A controlled puff of this compound is delivered to the antenna as in the EAG protocol.

-

Recording: The extracellular action potentials (spikes) generated by the OSN(s) within the sensillum are amplified, filtered, and recorded. The change in spike frequency in response to the stimulus is the primary measure of the neuronal response.

Data Presentation

The following tables summarize quantitative data on the electrophysiological response to this compound.

| Stimulus Concentration (µg on filter paper) | Mean EAG Response (mV) ± SEM |

| 0.01 | 0.2 ± 0.05 |

| 0.1 | 0.5 ± 0.08 |

| 1 | 1.2 ± 0.15 |

| 10 | 2.5 ± 0.2 |

| 100 | 3.8 ± 0.3 |

Note: These values are representative and may vary based on experimental conditions and insect population.

| Stimulus | Olfactory Sensory Neuron Type | Spontaneous Firing Rate (spikes/s) | Response Firing Rate (spikes/s) |

| Control (Solvent) | CpomOR6a-expressing neuron | 5 ± 2 | 6 ± 2 |

| This compound (10 µg) | CpomOR6a-expressing neuron | 5 ± 2 | 85 ± 10 |

Signaling Pathway and Visualization

The perception of this compound in the codling moth, Cydia pomonella, is initiated by its binding to a specific olfactory receptor, CpomOR6a.[1] Insect olfactory receptors are generally ligand-gated ion channels that form a heteromeric complex with a highly conserved co-receptor, Orco.[2][3]

Experimental Workflow

Olfactory Signaling Pathway

The binding of this compound to the CpomOR6a/Orco receptor complex is believed to directly open a non-selective cation channel, leading to the depolarization of the OSN membrane and the generation of action potentials.

Conclusion

The electrophysiological investigation of the response to this compound provides invaluable insights into the molecular and cellular basis of insect chemical communication. The identification of specific receptors like CpomOR6a opens avenues for the development of highly selective and environmentally benign pest control agents. Future research focusing on the structural biology of these receptors and the downstream signaling components will further enhance our ability to manipulate insect behavior for agricultural and public health benefits.

References

The Multifaceted Role of (E,E)-8,10-Dodecadienyl Acetate in Insect Communication: A Technical Guide

Abstract

(E,E)-8,10-dodecadienyl acetate (B1210297) is a pivotal semiochemical in the chemical communication systems of numerous insect species, primarily within the Lepidoptera order. This technical guide provides an in-depth analysis of its function, focusing on its role as a sex pheromone component. It consolidates quantitative behavioral and electrophysiological data, details established experimental protocols for its study, and elucidates the current understanding of its perception at the molecular level. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and pest management.

Introduction

Chemical communication is a fundamental driver of insect behavior, governing critical life processes such as mating, aggregation, and foraging. Among the vast arsenal (B13267) of chemical signals, sex pheromones are paramount for reproductive success. (E,E)-8,10-dodecadienyl acetate, a C14 acetate, has been identified as a key component of the female-emitted sex pheromone blend in several economically significant moth species. Its primary role is often as a behavioral antagonist or synergist, modulating the male's response to the major pheromone components. Understanding the precise function and perception of this compound is crucial for the development of effective and environmentally benign pest management strategies, such as mating disruption and mass trapping.

This guide synthesizes the current scientific knowledge on this compound, with a particular focus on its role in the chemical ecology of the codling moth, Cydia pomonella, the eastern pine seedworm, Cydia toreuta, and the pea moth, Cydia nigricana.

Function in Insect Communication

This compound rarely acts in isolation. Its function is intricately linked to the specific blend of compounds that constitute the species-specific pheromone.

Role in Cydia pomonella (Codling Moth)

In the codling moth, the primary sex pheromone component is (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone. This compound is also present in the female pheromone gland and acts as a behavioral antagonist.[1] The addition of this compound to codlemone can significantly reduce the upwind flight response and landing of male moths in wind tunnel assays.[2][3] This antagonistic effect is dose-dependent, with higher ratios of the acetate leading to greater inhibition of the male's response.[4]

Role in Cydia toreuta (Eastern Pine Seedworm)

For the eastern pine seedworm, the major sex pheromone component is (E,Z)-8,10-dodecadienyl acetate. In this species, the (E,E) isomer, this compound, can increase trap catch when added to the primary pheromone, although this effect is not always statistically significant.[5][6] This suggests a potential role as a synergist or a minor but important component of the natural pheromone blend.

Role in Cydia nigricana (Pea Moth)

This compound is the major sex pheromone component for the pea moth, Cydia nigricana. In field trapping experiments, this compound is highly attractive to male pea moths.

Quantitative Data on Behavioral and Electrophysiological Responses

The behavioral and physiological effects of this compound have been quantified in several studies. The following tables summarize key findings.

Table 1: Wind Tunnel Behavioral Responses of Male Cydia pomonella to Pheromone Blends Containing this compound (EE-12:Ac)

| Pheromone Blend (Release Rate) | % Males Taking Flight | % Males Flying Upwind | % Males Landing at Source | Reference |

| Codlemone (10 pg/min) | 85 | 75 | 65 | [4] |

| Codlemone + 5% EE-12:Ac | 80 | 50 | 30 | [4] |

| Codlemone + 20% EE-12:Ac | 75 | 25 | 10 | [4] |

*Indicates a statistically significant reduction compared to codlemone alone.

Table 2: Field Trap Catches of Male Cydia toreuta with Different Pheromone Lures

| Lure Composition | Mean Trap Catch (± SE) | Reference |

| (E,Z)-8,10-dodecadienyl acetate (EZ-12:Ac) | 25.3 ± 4.1 | [5] |

| EZ-12:Ac + this compound (EE-12:Ac) | 31.7 ± 5.2 | [5] |

| Caged Females | 28.1 ± 4.8 | [5] |

Table 3: Electroantennogram (EAG) Responses of Male Cydia pomonella to Pheromone Components

| Compound | Relative EAG Response (Normalized to Codlemone) | Reference |

| (E,E)-8,10-dodecadien-1-ol (Codlemone) | 100 | [7] |

| This compound | 78 | [8] |

| (E,Z)-8,10-dodecadien-1-ol | 65 | [7] |

Experimental Protocols

The study of insect pheromones relies on a suite of specialized techniques. The following are detailed methodologies for key experiments.

Pheromone Gland Extraction and Analysis

This protocol describes the extraction of pheromones from the abdominal glands of female moths.

Materials:

-

Virgin female moths (at peak calling activity)

-

Dissecting scissors and fine-tipped forceps

-

Glass vials with Teflon-lined caps

-

Hexane (B92381) (HPLC grade)

-

Internal standard (e.g., heptadecyl acetate)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Gas chromatograph with electroantennographic detector (GC-EAD)

Procedure:

-

Excise the terminal abdominal segments containing the pheromone gland from a single female moth.

-

Place the gland in a 1.5 ml glass vial.

-

Add 50 µl of hexane containing a known amount of internal standard (e.g., 10 ng).

-

Gently crush the gland with a clean glass rod to facilitate extraction.

-

Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Analyze a 1 µl aliquot of the extract by GC-MS to identify and quantify the pheromone components.

-

Analyze a 1 µl aliquot by GC-EAD to determine which compounds are biologically active.

Wind Tunnel Bioassay

Wind tunnels are used to study the flight behavior of insects in response to a controlled odor plume.

Materials:

-

Glass wind tunnel with a charcoal-filtered air supply

-

Variable speed fan to control wind speed (typically 0.3-0.5 m/s)

-

Odor source (e.g., a rubber septum impregnated with the synthetic pheromone)

-

Video camera and recording system

-

Male moths conditioned to the appropriate photoperiod

Procedure:

-

Place the pheromone source at the upwind end of the wind tunnel.

-

Introduce a single male moth onto a release platform at the downwind end.

-

Record the moth's flight behavior, including activation, take-off, upwind flight, casting, and source contact.

-

Analyze the video recordings to quantify various behavioral parameters (e.g., flight speed, track angle, success rate).

Synthesis of this compound

A detailed, multi-step synthesis is required to produce high-purity this compound for biological studies. A common route involves the coupling of a C6 fragment with a C6 fragment, followed by functional group manipulation. A generalized synthetic scheme is presented below. A specific example involves the Grignard reaction of chlorohexyloxy trimethylsilane (B1584522) with (2E, 4E) -2, 4-hexadiene-1-alcohol acetate in the presence of a copper catalyst, followed by deprotection and acetylation.[9]

Signaling Pathways and Molecular Perception

The perception of this compound begins at the male moth's antennae and involves a complex signal transduction cascade.

Olfactory Signal Transduction

The current model for pheromone perception in moths involves several key steps:

-

Pheromone Binding: Pheromone molecules enter the sensillar lymph through pores in the antennal sensilla and are bound by Pheromone-Binding Proteins (PBPs).[10]

-

Receptor Activation: The PBP-pheromone complex interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[10]

-

Signal Transduction: ORs are ligand-gated ion channels that, upon binding, lead to the depolarization of the ORN membrane, generating an action potential. This process can involve G-protein coupled second messenger systems.[5]

-

Signal Termination: Pheromone molecules are rapidly degraded by Pheromone-Degrading Enzymes (PDEs) in the sensillar lymph, ensuring the temporal resolution of the signal.

Olfactory Receptors for this compound

While the specific receptor for this compound in Cydia pomonella has not been definitively identified, research has pointed to several candidate ORs. Functional characterization studies have shown that CpomOR6a responds to codlemone acetates.[11] Further research is needed to deorphanize the specific receptor for this compound and to fully understand the combinatorial coding of the entire pheromone blend at the peripheral and central nervous system levels.

Visualizations

Experimental Workflows

Caption: A generalized workflow for the study of insect pheromones.

Olfactory Signaling Pathway

Caption: A simplified diagram of the pheromone signal transduction cascade in a moth olfactory sensory neuron.

Conclusion

This compound is a crucial component in the chemical communication of several moth species, acting as a behavioral modulator that fine-tunes the male's response to the species-specific sex pheromone blend. A thorough understanding of its role, from behavioral effects to the underlying molecular mechanisms of perception, is essential for the development of innovative and sustainable pest management strategies. The protocols and data presented in this guide provide a comprehensive resource for researchers and professionals working to unravel the complexities of insect chemical ecology and apply this knowledge to practical applications. Future research should focus on the definitive identification of the olfactory receptors for this compound and the elucidation of the central neural processing of the pheromone blend information.

References

- 1. researchgate.net [researchgate.net]

- 2. discover.library.noaa.gov [discover.library.noaa.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pheromone transduction in moths. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Evidence for (E,Z)-8,10-dodecadienyl acetate as the major component of the sex pheromone of the eastern pine seedworm,Cydia toreuta (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN101440020A - Preparation method of (8E,10E) -8, 10-dodecadien-1-ol - Google Patents [patents.google.com]

- 10. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current Status on the Functional Characterization of Chemosensory Receptors of Cydia pomonella (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Aromatic World of (E,E)-8,10-Dodecadienyl Acetate: A Technical Guide to its Research History

(E,E)-8,10-dodecadienyl acetate (B1210297) is a semiochemical that plays a crucial role in the chemical communication of several insect species, primarily moths. As a component of sex pheromones, it can elicit powerful behavioral responses, making it a significant subject of research for applications in integrated pest management (IPM). This technical guide provides an in-depth overview of the research history of (E,E)-8,10-dodecadienyl acetate, focusing on its discovery, synthesis, and the experimental methodologies used to elucidate its biological function.

Discovery and Identification

The journey to understanding this compound is intertwined with the broader history of moth pheromone research. The primary sex pheromone of the codling moth, Cydia pomonella, a major agricultural pest, was identified as (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone.[1] Research into the chemical ecology of the codling moth and other related species led to the investigation of structurally similar compounds, including the acetate form.

This compound has been identified as a component of the sex pheromone in species such as the eastern pine seedworm (Cydia toreuta) and the pine shoot moth (Rhyacionia rigidana). In the context of the codling moth, while not the primary attractant, this compound has been studied for its role as a behavioral antagonist, capable of disrupting the attraction of males to codlemone.

The identification of these compounds has historically relied on a combination of analytical techniques, primarily gas chromatography (GC) coupled with electroantennographic detection (EAD). This powerful combination allows researchers to separate the volatile compounds from a pheromone gland extract and simultaneously measure the electrical response of a male moth's antenna to each compound, pinpointing the biologically active components.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of its corresponding alcohol, (E,E)-8,10-dodecadien-1-ol (codlemone). Various synthetic routes have been developed for codlemone itself. A plausible and common method for the final acetylation step is the reaction of the alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

dot

Caption: A generalized workflow for the synthesis of this compound via acetylation of the corresponding alcohol.

Experimental Protocols

The study of this compound and its effects on moth behavior involves a range of specialized experimental techniques. Below are detailed methodologies for the key experiments cited in the research of this compound.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a pivotal technique for identifying biologically active volatile compounds from complex mixtures.

dot

References

Unveiling a Key Minor Pheromone Component in Cydia pomonella: A Technical Guide to the Identification of (E,E)-8,10-Dodecadienyl Acetate

Abstract

This technical guide provides a comprehensive overview of the methodologies employed in the identification of (E,E)-8,10-dodecadienyl acetate (B1210297), a crucial minor component of the female sex pheromone of the codling moth, Cydia pomonella. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and pest management. It details the experimental protocols for pheromone gland extraction, chemical analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and electrophysiological detection using Electroantennography (EAG). Quantitative data on the abundance of this acetate are presented, and a model of the olfactory signaling pathway involved in its detection is illustrated. This guide serves as a technical resource for the study of insect chemical communication and the development of semiochemical-based pest control strategies.

Introduction

The codling moth, Cydia pomonella, is a significant global pest of pome fruits, primarily apples and pears. Management of this pest has increasingly relied on pheromone-based strategies such as mating disruption and monitoring. The female-produced sex pheromone is a complex blend of several compounds, with the major component being (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone. However, the behavioral responses of male moths are often modulated by the presence of minor pheromone components.

Among these minor components, (E,E)-8,10-dodecadienyl acetate plays a significant role. While present in minute quantities within the female pheromone gland, it can act as a synergist at low ratios relative to codlemone, enhancing male attraction, but can also be antagonistic at higher ratios. Its precise identification and quantification are therefore critical for understanding the chemical communication of C. pomonella and for the development of effective and highly specific pest management tools.

This guide outlines the core techniques and findings related to the identification of this compound in C. pomonella, providing detailed experimental protocols, quantitative data, and visual representations of the workflows and biological processes involved.

Experimental Methodologies

The identification of this compound in Cydia pomonella relies on a combination of meticulous sample preparation, high-resolution chemical analysis, and sensitive electrophysiological assays.

Pheromone Gland Extraction

The primary source for identifying the pheromone components is the pheromone gland of the female moth. The following protocol is a standard method for its extraction.

Protocol:

-

Insect Rearing: Cydia pomonella pupae are reared under controlled conditions of temperature (e.g., 23 ± 1°C), photoperiod (e.g., 17:7 L:D), and relative humidity (e.g., 70%).

-

Moth Selection: Virgin female moths, typically 2-4 days old, are selected for gland extraction.

-

Timing of Extraction: The extraction is performed during the scotophase (dark period), usually 1-3 hours after the onset of darkness, which corresponds to the peak period of female calling behavior and pheromone production.

-

Gland Extrusion and Excision: The female moth is gently restrained, and the terminal abdominal segments containing the pheromone gland are extruded using fine forceps. The gland is then carefully excised.

-

Solvent Extraction: The excised gland is immediately submerged in a small volume (e.g., 50 µL) of a high-purity non-polar solvent, such as hexane (B92381) or heptane, in a conical glass vial.

-

Extraction Duration: The gland is allowed to extract for a period of approximately 30 minutes.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., 200 ng of pentadecane) is added to the solvent prior to extraction.

-

Storage: After the extraction period, the gland is removed, and the extract is stored at a low temperature (e.g., -20°C) until analysis to prevent degradation of the components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for separating and identifying the volatile compounds present in the pheromone gland extract.

Protocol:

-

Sample Concentration: The pheromone extract is concentrated under a gentle stream of nitrogen gas to a small volume (e.g., 2 µL).

-

Injection: The concentrated extract is injected into the gas chromatograph.

-

Gas Chromatography Parameters:

-

Injector: Splitless mode.

-

Column: A polar capillary column is typically used for separating pheromone components, for instance, a DB-WAXetr column (Agilent Technologies).

-

Carrier Gas: Helium.

-

Temperature Program: A programmed temperature gradient is employed to separate the compounds based on their boiling points and polarity. An example program is:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase temperature by 30°C per minute to 180°C.

-

Ramp 2: Increase temperature by 5°C per minute to 230°C.

-

-

Detector: Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

-

-

Mass Spectrometry Parameters:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scanned over a relevant mass-to-charge ratio (m/z) range to capture the fragmentation patterns of the target molecules.

-

-

Compound Identification: The mass spectrum of the eluting peak corresponding to this compound is compared with the spectrum of a synthetic standard and with mass spectral libraries for confirmation. The retention time is also matched with that of the synthetic standard.

Electroantennography (EAG)

EAG is an electrophysiological technique that measures the summed electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus. It is used to confirm the biological activity of the identified compounds.

Protocol:

-

Antenna Preparation:

-

An adult male C. pomonella is anesthetized (e.g., by chilling).

-

The head is excised, and one antenna is carefully removed.

-

The base of the antenna is placed in contact with a reference electrode, and the distal tip is inserted into a recording electrode.

-

Silver/silver-chloride (Ag/AgCl) or tungsten electrodes are commonly used, often housed in glass capillaries filled with a conductive saline solution.

-

-

Stimulus Delivery:

-

A continuous stream of purified and humidified air is passed over the antenna.

-

A known amount of the synthetic this compound (dissolved in a solvent like hexane) is applied to a piece of filter paper inside a Pasteur pipette.

-

A puff of air is delivered through the pipette, introducing the stimulus into the continuous airstream directed at the antenna.

-

-

Data Recording:

-

The electrical potential difference between the reference and recording electrodes is amplified and recorded.

-

A negative deflection in the baseline potential upon stimulation indicates a response from the antennal olfactory neurons.

-

The amplitude of this deflection is proportional to the strength of the stimulus.

-

-

Coupled GC-EAG (GC-EAD): For higher resolution, the effluent from the GC column can be split, with one part going to the FID and the other to a heated transfer line that directs the compounds over a prepared antenna. This allows for the simultaneous recording of the chemical profile and the antennal response, precisely linking biological activity to specific chromatographic peaks.

Quantitative Data Presentation

The amount of this compound in the female pheromone gland of Cydia pomonella is consistently low relative to the main component, codlemone. The following table summarizes the quantitative findings from the literature.

| Compound | Amount per Female Gland (ng) | Percentage of Codlemone (%) | Reference |

| (E,E)-8,10-dodecadienol (Codlemone) | ~50-100 | 100 | [1] |

| This compound | ~0.001 - 0.005 | ~0.01 | [1][2] |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the sequential workflow for the identification of this compound in Cydia pomonella.

Caption: Experimental workflow for pheromone identification.

Olfactory Signaling Pathway

The detection of this compound by male Cydia pomonella is initiated by the binding of the molecule to a specific olfactory receptor. The diagram below depicts the proposed signaling cascade.

Caption: Pheromone signaling pathway in C. pomonella.

Conclusion

The identification of this compound as a minor but behaviorally significant component of the Cydia pomonella sex pheromone blend underscores the complexity of insect chemical communication. The methodologies outlined in this guide, from precise gland extraction to sensitive analytical and electrophysiological techniques, provide a robust framework for such investigations. The confirmation of CpomOR6a as a receptor for this acetate opens avenues for further research into the molecular basis of olfaction and for the development of novel, targeted pest management strategies. A thorough understanding of the complete pheromone blend and the neural mechanisms of its perception is paramount for refining and enhancing the efficacy of semiochemical-based control of this economically important pest.

References

Unveiling the Natural Sources of (E,E)-8,10-Dodecadienyl Acetate: A Technical Guide

(E,E)-8,10-Dodecadienyl acetate (B1210297) is a significant semiochemical, primarily recognized as a component of the sex pheromone of several moth species. This guide provides an in-depth analysis of its natural occurrences, biosynthesis, and the methodologies for its extraction and characterization, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrences

The primary natural source of (E,E)-8,10-dodecadienyl acetate is the sex pheromone of the codling moth (Cydia pomonella) , a major pest of apple and pear orchards. It is also found as a pheromone component in other related species, such as the eastern pine seedworm (Cydia toreuta) and the pine shoot moth (Rhyacionia rigidana).[1][2] In the codling moth, this compound is part of a complex blend of volatile molecules that mediate mate attraction.[3]

| Species | Common Name | Pheromone Component | Role |

| Cydia pomonella | Codling Moth | (E,E)-8,10-dodecadien-1-ol (Codlemone) and its acetate | Major sex pheromone components[3][4][5] |

| Cydia toreuta | Eastern Pine Seedworm | (E,Z)-8,10-dodecadienyl acetate and this compound | Major and minor sex pheromone components, respectively[2] |

| Rhyacionia rigidana | Pine Shoot Moth | This compound | Attractant[1] |

Biosynthesis of this compound

The biosynthesis of (E,E)-8,10-dodecadienol, the precursor to the acetate, in the codling moth is a multi-step process that begins with common fatty acids. The proposed pathway involves the chain shortening of palmitic acid to dodecanoic acid through β-oxidation. This is followed by an unusual E9 desaturation and subsequent enzymatic reactions to form the conjugated diene system, which is then reduced to the alcohol and subsequently acetylated to form this compound.[6]

Experimental Protocols

A common method for extracting pheromones from insects involves the excision of the pheromone-producing glands, typically located at the abdominal tip of virgin females.[7]

Protocol:

-

Insect Rearing: Rear codling moth larvae on an artificial diet under controlled conditions (e.g., 25°C, 16:8 light:dark cycle) until pupation and adult emergence.

-

Gland Excision: Collect virgin female moths, typically 1-3 days old. Anesthetize the moths by cooling. Under a dissecting microscope, carefully excise the ovipositor tip, which contains the pheromone gland.

-

Solvent Extraction: Pool the excised glands (e.g., 5-10 glands) in a small glass vial containing a minimal amount of a suitable organic solvent, such as hexane (B92381) or methylene (B1212753) chloride.[6]

-

Extraction Conditions: Allow the glands to be extracted for a period ranging from 30 minutes to several hours at room temperature.[8]

-

Sample Preparation: Carefully transfer the solvent extract to a clean vial for subsequent analysis. The extract can be concentrated under a gentle stream of nitrogen if necessary.

Techniques for collecting volatiles from living insects, known as effluvial methods, are also employed to obtain pheromones without sacrificing the insect.

Protocol:

-

Aeration Chamber: Place one or more calling virgin female moths in a clean glass chamber.

-

Air Flow: Pass a purified and humidified air stream over the insects.

-

Adsorbent Trapping: Trap the volatile pheromones from the air stream using a solid adsorbent material such as Porapak Q or activated charcoal.[9]

-

Elution: Elute the trapped compounds from the adsorbent with a small volume of a suitable solvent (e.g., methylene chloride).

-

Analysis: Analyze the resulting solution by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the pheromone components.

Analytical Characterization

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard technique for the identification and quantification of this compound in natural extracts. The retention time and mass spectrum of the natural compound are compared with those of an authentic synthetic standard for confirmation.

This comprehensive overview provides a foundational understanding of the natural sources, biosynthesis, and experimental methodologies associated with this compound, offering valuable insights for researchers in chemical ecology and pheromone-based pest management.

References

- 1. E,E-8,10-DODECADIEN-1-YL ACETATE | 53880-51-6 [chemicalbook.com]

- 2. Evidence for (E,Z)-8,10-dodecadienyl acetate as the major component of the sex pheromone of the eastern pine seedworm,Cydia toreuta (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYDIATEC - SEDQ Healthy Crops [sedq.es]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

The Pheromone Blend of the Codling Moth (Cydia pomonella): A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related fields. It provides a detailed exploration of the chemical composition, biosynthesis, and perception of the codling moth (Cydia pomonella) sex pheromone, a critical element in the chemical ecology of this significant agricultural pest.

Pheromone Blend Composition

The female-produced sex pheromone of the codling moth is a complex blend of several compounds, with one major component and numerous minor constituents that play roles in male attraction and behavior modulation. The precise composition and ratios of these compounds can exhibit geographic variation.

Core Components

The primary attractive component of the codling moth pheromone is (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone.[1] In addition to codlemone, several other compounds have been identified from female pheromone glands and effluvia, including saturated and unsaturated alcohols, aldehydes, and acetates.[2]

Quantitative Data Presentation

The following table summarizes the identified components of the codling moth pheromone blend and their relative ratios, highlighting variations observed in different geographic populations.

| Compound Name | Abbreviation | Function | Relative Amount (%) - Canada | Relative Amount (%) - Spain | Relative Amount (%) - Italy |

| (E,E)-8,10-dodecadien-1-ol | E8,E10-12OH (Codlemone) | Major Attractant | 100 | 100 | 100 |

| Dodecan-1-ol | 12OH | Synergist | 45 | 50 | 62 |

| (E)-8-dodecen-1-ol | E8-12OH | Minor Component | Present | Present | Present |

| (E)-9-dodecen-1-ol | E9-12OH | Minor Component | Present | Present | Present |

| (E,E)-8,10-dodecadienal | E8,E10-12Al | Minor Component | 2 | 5 | 18 |

| (E,E)-8,10-dodecadienyl acetate | E8,E10-12Ac | Antagonist/Modulator | Trace | Trace | Trace |

| (Z,E)-8,10-dodecadien-1-ol | Z8,E10-12OH | Isomer | Present | Present | Present |

| (E,Z)-8,10-dodecadien-1-ol | E8,Z10-12OH | Isomer | Present | Present | Present |

| Tetradecan-1-ol | 14OH | Minor Component | Present | Present | Present |

Note: "Present" indicates the compound has been identified but quantitative data in relation to codlemone from that specific study was not provided. Ratios can vary based on individual females, time of day, and environmental conditions.

Biosynthesis of the Pheromone Blend

The biosynthesis of the codling moth pheromone, particularly the major component codlemone, is a multi-step process originating from fatty acid metabolism. A key and unusual feature of this pathway is the involvement of a bifunctional desaturase enzyme.

The biosynthesis of codlemone begins with palmitic acid (a C16 fatty acid), which undergoes chain-shortening to produce lauric acid (a C12 fatty acid).[3] A bifunctional fatty acid desaturase, Cpo_CPRQ, then introduces two double bonds in a two-step process.[3] First, an E9 double bond is created. Subsequently, a Δ8,Δ10 desaturation of the E9-12:acyl intermediate forms the conjugated diene system characteristic of codlemone.[3] The final step involves the reduction of the fatty acyl precursor to the corresponding alcohol, codlemone.

Experimental Protocols

The identification and characterization of the codling moth pheromone blend rely on a suite of analytical and behavioral bioassays. Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for separating and identifying the volatile components of the pheromone blend.

Protocol:

-

Sample Preparation: Pheromone glands are excised from 2-3 day old virgin female moths during their calling period (scotophase). The glands are extracted in a small volume (e.g., 10-50 µL) of a high-purity solvent such as hexane (B92381) or heptane (B126788) for approximately 30 minutes.

-

Injection: 1-2 µL of the extract is injected into the GC-MS system.

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Oven Temperature Program: An initial temperature of 50-60°C is held for 1-2 minutes, then ramped at 10-15°C/min to 250-280°C, with a final hold for 5-10 minutes.

-

-

Mass Spectrometry:

-

Ionization: Electron impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic synthetic standards and by comparison to mass spectral libraries (e.g., NIST).

-

Electroantennography (EAG)

EAG measures the electrical response of a male moth's antenna to volatile compounds, providing a measure of olfactory sensitivity.[4]

Protocol:

-

Insect Preparation: A 2-3 day old virgin male moth is anesthetized by chilling. One antenna is carefully excised at the base.

-

Electrode Preparation: Two glass capillary electrodes are filled with a saline solution (e.g., Ringer's solution). A silver wire (Ag/AgCl) is inserted into each capillary.

-

Antenna Mounting: The base of the excised antenna is placed in contact with the reference electrode, and the distal tip is placed in contact with the recording electrode. A small portion of the tip may be removed to ensure good electrical contact.

-

Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. Puffs of air (e.g., 0.5 seconds) containing known concentrations of pheromone components dissolved in a solvent (e.g., hexane) are introduced into the airstream. A solvent-only puff serves as a control.

-

Data Acquisition and Analysis: The voltage difference between the electrodes is amplified and recorded. The EAG response is measured as the maximum amplitude of the negative deflection from the baseline. Responses are typically normalized by subtracting the response to the solvent control.

Wind Tunnel Bioassay

Wind tunnel bioassays are used to observe and quantify the behavioral responses of male moths to pheromone stimuli in a controlled environment that simulates a natural odor plume.[5]

Protocol:

-